molecular formula C13H16N2O2 B11874308 N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide CAS No. 924633-50-1

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

Cat. No.: B11874308
CAS No.: 924633-50-1
M. Wt: 232.28 g/mol
InChI Key: OZVIQKPVRCFZGO-UHFFFAOYSA-N
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Description

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide (CAS 924633-50-1) is a synthetic organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. It belongs to the class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules . The compound features an acetamide group at the 8-position and a second acetyl group on the secondary amine of the tetrahydroisoquinoline ring . The tetrahydroisoquinoline core is associated with a wide spectrum of biological activities. THIQ-based compounds have been reported to exhibit anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . This broad potential makes the THIQ structure a valuable template for drug discovery and development. Notably, this specific acetamide derivative has been identified as a microbial transformation metabolite, suggesting it may be a product of enzymatic modification of simpler isoquinoline alkaloids . In vitro studies on related metabolites have shown promise in areas such as anti-inflammatory and antimicrobial activity, highlighting the research value of this chemical class for investigating new therapeutic leads . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

924633-50-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-13-5-3-4-11-6-7-15(10(2)17)8-12(11)13/h3-5H,6-8H2,1-2H3,(H,14,16)

InChI Key

OZVIQKPVRCFZGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CN(CC2)C(=O)C

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

This method involves the cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or other acidic agents. For example, 2-phenylethylacetamide derivatives undergo cyclization to form 3,4-dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. A key advantage is the direct incorporation of the acetamide group during the cyclization step, as demonstrated in the synthesis of analogous compounds.

Pictet-Spengler Reaction

The Pictet-Spengler approach condenses β-arylethylamines with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions. While this method is less commonly used for C-8-substituted derivatives, it offers versatility in introducing diverse substituents at the C-1 position. Recent adaptations employ chiral catalysts to achieve enantioselective synthesis, though this remains unexplored for the target compound.

Stepwise Synthesis of this compound

The synthesis of this compound proceeds through four critical stages:

  • Formation of the tetrahydroisoquinoline core.

  • Introduction of the acetamide group at C-8.

  • Acetylation at the C-2 position.

  • Purification and characterization.

Formation of the Tetrahydroisoquinoline Core

A modified Bischler-Napieralski protocol is employed using 8-nitro-1,2,3,4-tetrahydroisoquinoline as the starting material. Nitration at the C-8 position ensures regioselectivity, followed by reduction using hydrogen gas (H₂) over a palladium catalyst (Pd/C) to yield 8-amino-1,2,3,4-tetrahydroisoquinoline.

Reaction Conditions

  • Nitration : Concentrated HNO₃ at −25°C for 30 minutes.

  • Reduction : H₂ (1 atm), 10% Pd/C, ethanol, room temperature, 12 hours.

StepReagents/ConditionsYield
NitrationHNO₃, −25°C, 30 min54%
ReductionH₂/Pd/C, ethanol, RT83%

Acetamide Group Introduction

The 8-amino intermediate undergoes acetylation using acetic anhydride (Ac₂O) in glacial acetic acid. This step is highly efficient, with yields exceeding 80% under mild conditions:

8-NH2-TIQ+Ac2OCH3COOH, RT8-AcNH-TIQ\text{8-NH}2\text{-TIQ} + \text{Ac}2\text{O} \xrightarrow{\text{CH}_3\text{COOH, RT}} \text{8-AcNH-TIQ}

Optimization Note : Prolonged reaction times (>5 hours) lead to over-acetylation at the secondary amine, necessitating precise stoichiometric control.

Acetylation at C-2

The C-2 position is acetylated via Friedel-Crafts acylation using acetyl chloride (AcCl) and aluminum trichloride (AlCl₃) as a Lewis catalyst. Toluene or dichloromethane serves as the solvent, with reactions conducted at 0°C to minimize side reactions:

8-AcNH-TIQ+AcClAlCl3,DCM,0CN-(2-Acetyl-8-AcNH-TIQ)\text{8-AcNH-TIQ} + \text{AcCl} \xrightarrow{\text{AlCl}_3, \text{DCM}, 0^\circ\text{C}} \text{N-(2-Acetyl-8-AcNH-TIQ)}

Key Parameters

  • Molar Ratio : 1:1.2 (substrate:AcCl)

  • Reaction Time : 2 hours

  • Yield : 43% (reported for analogous compounds)

Industrial-Scale Production Techniques

VulcanChem’s proprietary method utilizes continuous flow reactors to enhance reproducibility and scalability. Key innovations include:

  • Microreactor Technology : Reduces reaction time from hours to minutes.

  • Automated Quenching : Minimizes degradation of heat-sensitive intermediates.

  • In-Line Analytics : Real-time HPLC monitoring ensures >98% purity.

ParameterBatch ProcessFlow Process
Reaction Time6 hours45 minutes
Yield43%67%
Purity95%98.5%

Comparative Analysis of Synthetic Routes

The table below contrasts three documented methods for synthesizing this compound:

MethodKey StepsYieldPurityLimitations
Classical BischlerNitration → Reduction → Acetylation43%95%Low regioselectivity
Flow ChemistryContinuous nitration/acylation67%98.5%High equipment cost
Microwave-AssistedAccelerated cyclization58%97%Limited scalability

Critical Challenges and Mitigation Strategies

Regioselectivity in Nitration

Nitration at C-8 competes with C-6 and C-7 positions. Using fuming HNO₃ at −25°C suppresses polysubstitution, achieving >90% C-8 selectivity.

Byproduct Formation During Acetylation

Common byproducts include N,O-diacetylated derivatives and ring-opened compounds. Neutralization with aqueous NaHCO₃ immediately post-reaction reduces these by 40%.

Purification Difficulties

Silica gel chromatography remains the standard, though industrial setups prefer simulated moving bed (SMB) chromatography for higher throughput .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The 2-acetyl group in the target compound increases logP compared to CID 21894659, enhancing membrane permeability but possibly reducing aqueous solubility.
  • Metabolic Stability : Structural similarities to methazolamide metabolites (e.g., MAC, MSH) suggest susceptibility to glutathione conjugation or sulfonation, impacting half-life .

Biological Activity

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide is a chemical compound that belongs to the class of tetrahydroisoquinolines, characterized by its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and research findings.

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 105479-05-8
  • Structural Characteristics : The compound features an acetamide functional group attached to a tetrahydroisoquinoline core, which is known for various pharmacological properties.

Biological Activity

This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry. Some notable findings include:

  • Antiviral Properties : Research indicates that tetrahydroisoquinoline derivatives may possess antiviral effects. Specifically, this compound has shown efficacy against viral infections such as Japanese encephalitis .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective capabilities. It may inhibit apoptosis (programmed cell death) in neuronal cells, suggesting potential applications in neurodegenerative diseases .
  • Interaction with Neurotransmitter Systems : The mechanisms of action potentially involve modulation of neurotransmitter systems and inhibition of specific enzymes associated with disease processes .

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReferences
AntiviralEffective against Japanese encephalitis virus
NeuroprotectionInhibits apoptosis in neuronal models
Enzyme modulationPotential influence on neurotransmitter systems

Case Study: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of this compound in cellular models mimicking neurodegeneration. The results indicated that treatment with the compound significantly reduced markers of apoptosis and oxidative stress. This suggests that it could be a promising candidate for further development in therapies for conditions such as Alzheimer's disease.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group at the nitrogen position is crucial for enhancing the compound's biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Q & A

Q. How to design stability studies for long-term storage?

  • Conditions :
  • Temperature : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Light sensitivity : Use amber vials to avoid photodegradation .

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